molecular formula C21H29NO3S B11475678 N-[2-(1-adamantylthio)ethyl]-3,5-dimethoxybenzamide

N-[2-(1-adamantylthio)ethyl]-3,5-dimethoxybenzamide

Cat. No.: B11475678
M. Wt: 375.5 g/mol
InChI Key: MNHDBNAVLIBCDF-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE is a synthetic organic compound that features a unique combination of an adamantane moiety and a benzamide structure. The adamantane group is known for its rigid, diamond-like structure, which imparts significant stability and lipophilicity to the molecule. The benzamide portion of the compound is functionalized with methoxy groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized with a thiol group to form adamantanethiol.

    Alkylation: The adamantanethiol is then reacted with an appropriate alkylating agent to introduce the ethyl linker.

    Amidation: The intermediate is then coupled with 3,5-dimethoxybenzoic acid or its derivatives under suitable conditions to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the adamantane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound due to the presence of the adamantane moiety, which is known for its antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. The benzamide portion can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE
  • N-((E)-2-((1S,3S)-ADAMANTAN-1-YL)-1-PHENYLVINYL)-N-BENZYLACETAMIDE
  • N-[2-(ADAMANTAN-2-YL)ETHYL]-N′-R-UREAS AND -THIOUREAS

Uniqueness

N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE is unique due to the presence of both the adamantane and benzamide moieties, which confer distinct chemical and biological properties. The methoxy groups on the benzene ring further enhance its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H29NO3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-(1-adamantylsulfanyl)ethyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H29NO3S/c1-24-18-8-17(9-19(10-18)25-2)20(23)22-3-4-26-21-11-14-5-15(12-21)7-16(6-14)13-21/h8-10,14-16H,3-7,11-13H2,1-2H3,(H,22,23)

InChI Key

MNHDBNAVLIBCDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCSC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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